1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Catalog No.
S6727667
CAS No.
2549023-97-2
M.F
C17H21N3O3
M. Wt
315.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-...

CAS Number

2549023-97-2

Product Name

1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

IUPAC Name

(3,4-dimethoxyphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

InChI

InChI=1S/C17H21N3O3/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)14-4-5-15(22-2)16(6-14)23-3/h4-8,13H,9-11H2,1-3H3

InChI Key

QEOFHJANHGWFPO-UHFFFAOYSA-N

SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)OC

1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic compound characterized by its unique structural features. It consists of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, combined with an azetidine moiety substituted by a 3,4-dimethoxybenzoyl group. This combination of functional groups contributes to the compound's distinct chemical properties and potential biological activities.

  • Potential skin and eye irritant: The presence of the ester group suggests the molecule could be irritating to the skin and eyes.
  • Unknown toxicity: Without specific data, the level of toxicity cannot be determined.

Potential Medicinal Chemistry Target

1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (hereafter referred to as the target compound) contains a pyrazole ring, a common structural feature in many bioactive molecules. Pyrazoles are known to exhibit a wide range of pharmacological activities . The specific combination of functional groups present in the target compound suggests potential for further investigation in medicinal chemistry.

Synthetic Intermediate

The target compound possesses a central methylene bridge connecting the pyrazole and azetidinone moieties. This structural feature can be useful as a building block in the synthesis of more complex molecules. In medicinal chemistry research, researchers often explore different linker groups to optimize the properties of candidate drugs . The target compound could be a valuable intermediate for the synthesis of new pyrazole-containing compounds with potential biological activity.

Computational Modeling Studies

Due to the presence of the pyrazole ring, the target compound can be computationally modeled to study its potential interactions with biological targets like enzymes or receptors. This in silico approach can be a helpful initial step in prioritizing which molecules to synthesize and experimentally evaluate in the lab .

The chemical reactivity of 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is influenced by its functional groups. The pyrazole ring can participate in various reactions typical of heterocycles, such as electrophilic substitutions and nucleophilic attacks. Additionally, the presence of the azetidine and benzoyl groups allows for further functionalization through acylation or alkylation reactions.

The synthesis of 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multi-step organic reactions:

  • Formation of the Azetidine Intermediate: The reaction begins with the preparation of an azetidine derivative, which is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the azetidin-3-yl intermediate.
  • Coupling with Pyrazole: The next step involves coupling the azetidin-3-yl intermediate with 4-methyl-1H-pyrazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC), resulting in the final product.

These methods may require optimization of reaction conditions to enhance yield and purity.

The applications of 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole span several fields:

  • Pharmaceutical Development: This compound can serve as a building block for synthesizing more complex pharmaceutical agents.
  • Biochemical Research: It may be utilized in studies investigating enzyme interactions and protein-ligand binding.
  • Material Science: The compound could have potential applications in developing advanced materials due to its unique structural characteristics.

Interaction studies involving similar compounds indicate that they may interact with various biological targets such as enzymes and receptors. These interactions can modulate biological functions and pathways relevant to disease mechanisms. For instance, compounds with pyrazole rings have been shown to inhibit cyclooxygenase enzymes, suggesting potential anti-inflammatory effects.

Several compounds share structural similarities with 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(azetidin-3-yl)-1H-pyrazoleContains an azetidine and pyrazole ringLacks the benzoyl substituent
4-{[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridineFeatures a trifluoromethyl groupDifferent aromatic substitution compared to the target compound
3,5-Diphenyl-1H-pyrazoleContains a diphenyl substituent on the pyrazole ringExhibits different biological activities due to distinct substituents

The uniqueness of 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole lies in its specific combination of functional groups that impart distinct chemical and biological properties compared to these similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

315.15829154 g/mol

Monoisotopic Mass

315.15829154 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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